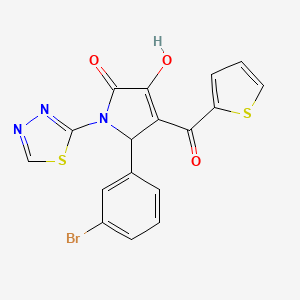![molecular formula C28H26ClN3O4S B11617798 2-chloro-7-ethoxy-3-{3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-yl}quinoline](/img/structure/B11617798.png)
2-chloro-7-ethoxy-3-{3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-yl}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-CHLORO-7-ETHOXY-3-[3-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-4,5-DIHYDRO-1H-PYRAZOL-5-YL]QUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as chloro, ethoxy, methoxyphenyl, and methybenzenesulfonyl groups. These substitutions confer specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
The synthesis of 2-CHLORO-7-ETHOXY-3-[3-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-4,5-DIHYDRO-1H-PYRAZOL-5-YL]QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction is followed by further functionalization steps to introduce the ethoxy, methoxyphenyl, and methybenzenesulfonyl groups. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline core and the pyrazole ring can undergo oxidation and reduction reactions, respectively.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecular structures.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-CHLORO-7-ETHOXY-3-[3-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-4,5-DIHYDRO-1H-PYRAZOL-5-YL]QUINOLINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar compounds include other quinoline derivatives with different substituents. For example:
2-CHLORO-7-ETHOXY-3-[3-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-4,5-DIHYDRO-1H-PYRAZOL-5-YL]QUINOLINE: vs. : The presence of different substituents can significantly alter the chemical and biological properties of these compounds.
Quinoline Derivatives: Other quinoline derivatives may have different functional groups, leading to variations in their reactivity and applications.
特性
分子式 |
C28H26ClN3O4S |
|---|---|
分子量 |
536.0 g/mol |
IUPAC名 |
2-chloro-7-ethoxy-3-[5-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]quinoline |
InChI |
InChI=1S/C28H26ClN3O4S/c1-4-36-22-12-9-20-15-24(28(29)30-25(20)16-22)27-17-26(19-7-10-21(35-3)11-8-19)31-32(27)37(33,34)23-13-5-18(2)6-14-23/h5-16,27H,4,17H2,1-3H3 |
InChIキー |
WWCZUQXAIBEHPH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3S(=O)(=O)C4=CC=C(C=C4)C)C5=CC=C(C=C5)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617717.png)



![Propyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B11617741.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11617754.png)
![2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11617760.png)
![N-(4-acetylphenyl)-3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11617774.png)
![2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B11617781.png)

![3-[(4-Chloro-phenyl)-hydrazono]-2-methyl-4,5-dioxo-1-phenyl-pyrrolidine-2-carboxylic acid ethyl ester](/img/structure/B11617796.png)
![Ethyl 1-[(2-methoxyphenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B11617806.png)
![1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione](/img/structure/B11617814.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11617818.png)
